Product packaging for Methyl 4-(5-ethoxy-5-oxopentyl)benzoate(Cat. No.:)

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate

Cat. No.: B13103080
M. Wt: 264.32 g/mol
InChI Key: GCQGHGZZWSPCPQ-UHFFFAOYSA-N
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Description

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate ( 1956328-26-9) is a chemical compound with the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol . This benzoate ester features an ethoxy-oxopentyl chain, a structure often investigated in medicinal chemistry for its potential as a synthetic intermediate or prodrug moiety. Research into similar compounds highlights the application of benzoate esters in prodrug development, where they can be used to mask polar functional groups like carboxylates or hydroxamates to improve the oral bioavailability and pharmacokinetic profiles of active pharmaceutical ingredients . For instance, such structural motifs have been successfully employed in the design of inhibitors for enzymes like glutamate carboxypeptidase II (GCPII), with studies demonstrating that prodrug strategies can significantly enhance plasma exposure of the parent drug in preclinical models . This compound is provided as a high-purity material for research and development purposes exclusively. Researchers can leverage this chemical as a versatile building block in organic synthesis or for exploring structure-activity relationships in drug discovery projects. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O4 B13103080 Methyl 4-(5-ethoxy-5-oxopentyl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

methyl 4-(5-ethoxy-5-oxopentyl)benzoate

InChI

InChI=1S/C15H20O4/c1-3-19-14(16)7-5-4-6-12-8-10-13(11-9-12)15(17)18-2/h8-11H,3-7H2,1-2H3

InChI Key

GCQGHGZZWSPCPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Elucidation of Chemical Reactivity and Mechanistic Pathways of Methyl 4 5 Ethoxy 5 Oxopentyl Benzoate

Hydrolytic Stability and Kinetics of Ester Bonds

The presence of two distinct ester linkages, a methyl benzoate (B1203000) and an ethyl pentanoate derivative, means that the hydrolytic stability of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is a complex issue. Both ester groups are susceptible to hydrolysis under acidic or basic conditions, which results in the cleavage of the ester bond to yield a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. chemguide.co.uklibretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that is commonly used for the hydrolysis of esters. chemguide.co.uklibretexts.orguv.es The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give a carboxylate salt and an alcohol. uomustansiriyah.edu.iq

The relative rates of hydrolysis of the two ester groups in this compound would be influenced by steric and electronic factors. The methyl benzoate group, being directly attached to the electron-withdrawing benzene (B151609) ring, may exhibit different hydrolysis kinetics compared to the more flexible and less sterically hindered terminal ethyl ester. Generally, the rate of alkaline hydrolysis of esters is influenced by the substituents on the substrate and the solvent system used. zenodo.org

Table 1: Illustrative Hydrolysis Kinetic Data for Structurally Similar Esters

EsterConditionRate Constant (k)Activation Energy (Ea)
Methyl BenzoateAlkaline Hydrolysis0.022 dm³/mol·min30.098 kJ/mol
Ethyl AcetateAlkaline Hydrolysis0.1120 L/mol·s11.56 kcal/mol

Note: This table presents representative kinetic data for compounds structurally related to the functional groups in this compound to illustrate typical reaction rates and energies. The data is sourced from studies on methyl-2-(benzoylmethyl)benzoate and ethyl acetate respectively. uv.esasianpubs.org

Electrophilic and Nucleophilic Reactivity at the Benzoate Moiety

The benzoate portion of the molecule is subject to both electrophilic attack on the aromatic ring and nucleophilic attack at the carbonyl carbon of the methyl ester.

Electrophilic Aromatic Substitution:

The benzene ring of the benzoate moiety can undergo electrophilic aromatic substitution reactions. The ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. ma.edugrabmyessay.comrsc.org A classic example of this is the nitration of methyl benzoate, which, in the presence of a mixture of concentrated nitric and sulfuric acids, yields methyl 3-nitrobenzoate as the major product. ma.edugrabmyessay.comrsc.orgaiinmr.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. ma.edugrabmyessay.com

Nucleophilic Acyl Substitution:

The carbonyl carbon of the methyl benzoate group is electrophilic and susceptible to nucleophilic attack. ma.edu This leads to nucleophilic acyl substitution, a key reaction for esters. This reaction proceeds through a tetrahedral intermediate. uomustansiriyah.edu.iqmasterorganicchemistry.com Common nucleophiles include hydroxide ions (leading to hydrolysis), alkoxides (leading to transesterification), and amines (leading to amidation). For instance, reaction with an alcohol in the presence of an acid or base catalyst can result in the exchange of the methoxy group for a different alkoxy group.

Reactivity Profiles of the Terminal Ethoxy Ester Group

The terminal ethoxy ester group exhibits reactivity characteristic of a typical aliphatic ester. It is susceptible to nucleophilic acyl substitution reactions, including hydrolysis, transesterification, and amidation.

Hydrolysis: As with the benzoate ester, the terminal ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol. The rate of this hydrolysis would be influenced by factors such as pH, temperature, and the presence of catalysts.

Transesterification: This reaction involves the conversion of the ethyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with a long-chain alcohol could replace the ethoxy group with a longer alkoxy group. Lipase-catalyzed transesterification is also a known method for modifying esters. nih.gov

Reduction: The terminal ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion acts as the nucleophile. uomustansiriyah.edu.iq

Investigating Intramolecular and Intermolecular Reaction Pathways

The structure of this compound, with two reactive ester groups separated by a flexible alkyl chain and a rigid aromatic ring, allows for the possibility of both intramolecular and intermolecular reactions under certain conditions.

Intramolecular Reactions:

While there is no direct evidence in the searched literature for intramolecular cyclization of this compound, the presence of a five-carbon chain separating the two functional groups could potentially allow for cyclization under specific conditions, although this is likely to be sterically hindered. In other systems, such as certain alkyl squaramate esters, intramolecular cyclization can compete with hydrolysis, especially when a terminal nucleophilic group is present on the alkyl chain. nih.gov

Intermolecular Reactions:

Under forcing conditions, such as high temperatures, intermolecular reactions could occur. For instance, transesterification reactions between molecules of this compound could lead to the formation of oligomers or polymers.

Thermal and Photochemical Transformations

Thermal Transformations:

Aromatic esters generally exhibit a degree of thermal stability. However, at elevated temperatures, they can undergo decomposition. mdpi.com The thermal degradation of aromatic poly(ester-imide)s has been shown to initiate with the cleavage of the ester linkages at high temperatures. researchgate.net For simpler esters, thermal decomposition at very high temperatures can lead to the formation of smaller carboxylic acids and ketones. stackexchange.com The onset of degradation for aromatic esters can range from approximately 70°C to over 220°C. mdpi.com

Table 2: Illustrative Onset Degradation Temperatures of Various Aromatic Esters

Aromatic EsterOnset Degradation Temperature (°C)
Methyl-2-furoate67
Di-Me-terephthalate175
2,6-Di-Me-naphthalene dicarboxylate220

Note: This table provides examples of the onset of thermal degradation for different aromatic esters to give a general indication of their thermal stability. mdpi.com

Photochemical Transformations:

The aromatic benzoate portion of the molecule can absorb UV light, leading to photochemical reactions. Methyl benzoate itself has been shown to undergo photochemical reactions such as hydrogen abstraction and [2+2] cycloaddition with olefins, likely proceeding through an excited singlet state. rsc.org The photochemical behavior of aromatic esters can be complex and may lead to a variety of products. For example, the photolysis of benzyl benzoate can produce benzaldehyde and benzoic acid. researchgate.net The presence of other chromophores within the molecule can influence the photochemical outcome. libretexts.org

Advanced Spectroscopic Characterization for Structural Elucidation and Molecular Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds, offering profound insights into the chemical environment of individual protons and carbon atoms.

Comprehensive Proton (¹H) NMR Spectral Assignment and Coupling Analysis

The ¹H NMR spectrum of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is predicted to exhibit a series of distinct signals corresponding to the aromatic, aliphatic, and ester functional groups. The aromatic protons of the para-substituted benzene (B151609) ring are expected to appear as a characteristic AA'BB' system, with two doublets in the downfield region, typically between δ 7.2 and 8.0 ppm. The protons ortho to the electron-withdrawing methyl ester group (H-2' and H-6') would be deshielded and resonate at a higher chemical shift compared to the protons ortho to the alkyl chain (H-3' and H-5').

The aliphatic chain protons would present a more complex pattern of multiplets in the upfield region of the spectrum. The methylene group adjacent to the ethyl ester (C-2) is anticipated to be a triplet, coupled to the neighboring methylene group. The protons of the ethyl group's methylene (O-CH₂) will appear as a quartet due to coupling with the adjacent methyl protons, which in turn will be a triplet. The benzylic methylene group (C-5) will likely be a triplet, deshielded by the aromatic ring. The remaining methylene groups of the pentyl chain (C-3 and C-4) would appear as multiplets, likely overlapping. The singlet for the methyl ester protons (COOCH₃) would be expected around δ 3.9 ppm.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2', H-6'~7.9 - 8.1d~8.0
H-3', H-5'~7.2 - 7.4d~8.0
O-CH₂ (ethyl)~4.1q~7.1
COOCH₃ (methyl)~3.9s-
C-5 (benzylic)~2.7t~7.5
C-2~2.3t~7.4
C-4~1.7m-
C-3~1.4m-
CH₃ (ethyl)~1.2t~7.1

Carbon-13 (¹³C) NMR Spectral Interpretation and Chemical Shift Correlation

The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms and their chemical environments. The spectrum of this compound is expected to show distinct signals for the two carbonyl carbons of the ester groups, the aromatic carbons, and the aliphatic carbons.

The carbonyl carbon of the methyl benzoate (B1203000) moiety (C-7') is predicted to resonate at a slightly different chemical shift than the carbonyl carbon of the ethyl pentanoate moiety (C-1) due to the different electronic environments. The aromatic carbons will appear in the δ 120-150 ppm range, with the ipso-carbons (C-1' and C-4') showing distinct chemical shifts. The carbons of the aliphatic chain and the ethyl group will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-7' (C=O, methyl ester)~167
C-1 (C=O, ethyl ester)~173
C-1'~145
C-4'~129
C-2', C-6'~130
C-3', C-5'~128
O-CH₂ (ethyl)~60
COOCH₃ (methyl)~52
C-5 (benzylic)~35
C-2~34
C-4~31
C-3~25
CH₃ (ethyl)~14

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between the adjacent methylene groups of the pentyl chain, and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected from the methyl ester protons to the carbonyl carbon (C-7') and the aromatic ipso-carbon (C-1'), and from the benzylic protons (C-5) to the aromatic carbons (C-3', C-5', and C-1').

NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the primary structure elucidation of this flexible molecule, NOESY could provide insights into the through-space proximity of protons, potentially offering information about preferred conformations of the aliphatic chain in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy provides characteristic fingerprints of the functional groups present in a molecule.

The Infrared (IR) spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the two ester carbonyl groups. The C=O stretching vibration of the aromatic methyl ester would likely appear around 1720-1730 cm⁻¹, while the aliphatic ethyl ester would show a C=O stretch around 1735-1750 cm⁻¹. Strong C-O stretching bands for the ester linkages are also expected in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹. Aromatic C=C stretching bands would be visible in the 1600-1450 cm⁻¹ region.

The Raman spectrum would provide complementary information. Aromatic ring vibrations, particularly the ring breathing mode, are often strong in Raman spectra. The C=O stretching vibrations would also be observable, although typically weaker than in the IR spectrum. The aliphatic C-H stretching and bending modes would also be present.

Predicted Vibrational Spectroscopy Data:

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-HStretch3100-30003100-3000
Aliphatic C-HStretch2980-28502980-2850
C=O (Aromatic Ester)Stretch1730-17201730-1720
C=O (Aliphatic Ester)Stretch1750-17351750-1735
Aromatic C=CStretch1610, 1580, 1500, 14501610, 1580
C-O (Ester)Stretch1300-1000Present, weaker
C-HBend1470-13701470-1370

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the methyl benzoate moiety. Aromatic esters typically exhibit characteristic absorption bands in the UV region. It is expected to show a strong absorption band (π → π* transition) around 230-240 nm and a weaker band (n → π* transition) at longer wavelengths, possibly around 270-280 nm. The aliphatic ester portion of the molecule does not absorb significantly in the UV-Vis region. Emission studies (fluorescence) are not expected to be a primary characterization technique for this compound, as simple benzoates are generally not strongly fluorescent.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would provide the precise molecular mass of this compound, allowing for the unambiguous determination of its elemental formula (C₁₅H₂₀O₄).

Electron Ionization Mass Spectrometry (EI-MS) would lead to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern would be characteristic of the molecule's structure. Key fragmentations would likely include:

Loss of the methoxy radical (•OCH₃) from the methyl ester to give an acylium ion.

Loss of the ethoxy radical (•OCH₂CH₃) from the ethyl ester.

Cleavage of the aliphatic chain, leading to a series of alkyl fragments.

A prominent peak corresponding to the tropylium ion (m/z 91) or related aromatic fragments resulting from cleavage at the benzylic position.

A McLafferty rearrangement is possible for the ethyl ester, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.

Predicted Key Mass Spectrometry Fragments:

m/z Predicted Fragment Ion
264[M]⁺• (Molecular Ion)
233[M - OCH₃]⁺
219[M - OCH₂CH₃]⁺
163[C₆H₄COOCH₃ + H]⁺
149[C₆H₄(CH₂)₅]⁺
135[C₆H₄COOCH₃]⁺•
105[C₆H₄CO]⁺
91[C₇H₇]⁺ (Tropylium ion)

No Publicly Available X-ray Crystallography Data for this compound

As of September 2025, a comprehensive search of publicly accessible scientific databases and literature reveals no specific X-ray crystallography data for the solid-state structural determination of this compound. While the technique of X-ray crystallography is a definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, it appears that such an analysis has not been published for this particular compound.

Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available. The molecular conformation in the solid state, including bond lengths, bond angles, and torsion angles, which are typically determined with high precision through X-ray diffraction studies, remains uncharacterized for this compound.

For structurally related but distinct compounds, such as methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate and methyl 4-acetoxy-3-methoxybenzoate, X-ray crystallographic data has been reported in the scientific literature. researchgate.netresearchgate.net These studies provide detailed insights into the solid-state structures of those molecules. However, due to the differences in their chemical structures, this information cannot be directly extrapolated to predict the precise crystalline arrangement of this compound.

Further research, specifically the successful crystallization of this compound and subsequent X-ray diffraction analysis, would be required to provide the empirical data for a complete solid-state structural characterization.

Computational Chemistry and Quantum Mechanical Investigations of Methyl 4 5 Ethoxy 5 Oxopentyl Benzoate

Density Functional Theory (DFT) Calculations for Ground State Properties

No specific DFT studies on Methyl 4-(5-ethoxy-5-oxopentyl)benzoate have been identified in the current body of scientific literature. DFT is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this molecule, DFT calculations would theoretically provide valuable information regarding its ground state properties.

A geometry optimization would be the first step in a computational study, aiming to find the most stable three-dimensional arrangement of the atoms in the molecule. This process would involve calculating the potential energy of various conformations to identify the global minimum on the potential energy surface. The conformational energy landscape, which maps the energy of the molecule as a function of its geometry, would reveal the relative stabilities of different conformers and the energy barriers between them.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

A Molecular Electrostatic Potential (MEP) map would illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule might interact with other chemical species and for identifying likely sites for chemical reactions.

DFT calculations can also predict various spectroscopic parameters. Theoretical vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in structural elucidation. Predicted Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be compared with experimental data to confirm the molecular structure. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time. These simulations would model the movements of atoms and molecules, offering a detailed view of conformational flexibility and how the molecule interacts with itself and with solvent molecules. This information is particularly useful for understanding its physical properties and behavior in different environments.

Theoretical Studies of Reaction Mechanisms and Transition State Structures

Theoretical studies could be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway from reactants to products. This includes locating and characterizing the transition state structures, which are the high-energy intermediates that govern the reaction rate. Such studies are fundamental to understanding and predicting chemical reactivity.

Advanced Analytical Methodologies for Detection, Separation, and Quantitation in Research

Chromatographic Techniques for Purity and Separation (e.g., GC, HPLC)

Chromatographic techniques are fundamental for assessing the purity of "Methyl 4-(5-ethoxy-5-oxopentyl)benzoate" and for its separation from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like benzoate (B1203000) esters. In a typical reversed-phase HPLC method, a non-polar stationary phase is used with a polar mobile phase. For "this compound," a C18 column is often suitable, with a mobile phase consisting of a mixture of acetonitrile and water. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.

Gas Chromatography (GC) is another powerful technique, particularly for volatile and thermally stable compounds. Given that "this compound" is an ester, it is generally amenable to GC analysis. The sample is vaporized and injected into a column with a stationary phase. An inert carrier gas, such as helium or nitrogen, carries the sample through the column. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds like esters. The purity of the sample can be determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Table 1: Illustrative Chromatographic Conditions for the Analysis of Benzoate Esters
ParameterHPLC Method ExampleGC Method Example
ColumnC18 (4.6 x 250 mm, 5 µm)Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier GasAcetonitrile:Water (70:30 v/v)Helium
Flow Rate1.0 mL/min1.0 mL/min
TemperatureAmbientInjector: 250°C, Detector: 300°C, Oven: 100°C to 250°C at 10°C/min
DetectorUV at 254 nmFlame Ionization Detector (FID)
Injection Volume10 µL1 µL (split mode)

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Identification and Quantification

Hyphenated techniques, which couple a separation technique with a detection technique, provide a higher degree of confidence in the identification and quantification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. This is particularly useful for confirming the structure of "this compound" and for identifying unknown impurities. In food analysis, for instance, GC-MS is used to identify fatty acid methyl esters, which are structurally related to the target compound wiley.comresearchgate.netresearchgate.net. The fragmentation pattern of aromatic esters in GC-MS often shows characteristic ions that aid in structural elucidation tdx.catamolf.nl.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for non-volatile or thermally labile compounds that are not suitable for GC-MS. Similar to GC-MS, LC-MS provides structural information about the analyte and any impurities. For "this compound," LC-MS can be used for both qualitative and quantitative analysis, offering high sensitivity and selectivity. This technique is frequently used in the analysis of fatty acid methyl esters and other lipids from biological samples nih.gov.

Table 2: Example Mass Spectrometry Data for Aromatic Esters
TechniqueIonization ModeExpected Molecular Ion (M+)Key Fragment Ions (m/z)
GC-MSElectron Ionization (EI)PresentFragments corresponding to the loss of the alkoxy group and cleavage of the ester bond
LC-MSElectrospray Ionization (ESI)[M+H]+ or [M+Na]+Minimal fragmentation, primarily the protonated or sodiated molecular ion

Spectrophotometric Methods for Reaction Monitoring and Concentration Determination

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple and rapid means of monitoring reaction progress and determining the concentration of "this compound." The presence of the benzoate group in the molecule results in strong UV absorbance at a specific wavelength.

By measuring the absorbance of a solution at this wavelength, the concentration of the compound can be determined using the Beer-Lambert law, provided a calibration curve is established with standards of known concentration. This method is particularly useful for monitoring the progress of esterification reactions, where the formation of the product can be tracked by the increase in absorbance at the characteristic wavelength. For example, studies on sodium benzoate have utilized UV-visible spectrophotometry for its quantification in various samples researchgate.netwisdomlib.orgmt.comacgpubs.org. The maximum absorbance for benzoates is typically observed around 225-230 nm scispace.com.

Table 3: Typical Parameters for Spectrophotometric Analysis of Benzoate Compounds
ParameterValue
Wavelength of Maximum Absorbance (λmax)~229 nm scispace.com
SolventEthanol or Methanol (B129727)
Concentration RangeTypically in the µg/mL to mg/mL range
Path Length1 cm (standard cuvette)

Emerging Research Directions and Future Perspectives for Methyl 4 5 Ethoxy 5 Oxopentyl Benzoate Chemistry

Novel Catalytic Systems for Efficient Synthesis and Transformations

The conventional synthesis of benzoate (B1203000) esters often relies on traditional acid catalysts like sulfuric or phosphoric acid, which can lead to environmental concerns due to the production of wastewater during neutralization and catalyst removal. mdpi.comresearchgate.net Research is now pivoting towards recoverable and reusable solid acid catalysts.

Recent studies have demonstrated the high efficacy of zirconium-based solid acids, particularly those supported on titanium, for the esterification of various benzoic acids with methanol (B129727). mdpi.comresearchgate.net These catalysts function as potent Lewis acids and offer significant advantages, including ease of separation from the reaction mixture, potential for multiple reuse cycles, and reduced environmental impact. researchgate.net The direct condensation of benzoic acid and methanol has been successfully achieved using these metallic Lewis acids without the need for auxiliary Brønsted acids. mdpi.com The application of such heterogeneous catalytic systems to the multi-step synthesis of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate could streamline its production, increase yields, and align with the principles of green chemistry.

Table 1: Comparison of Catalytic Systems for Benzoate Ester Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous AcidSulfuric Acid, p-Toluenesulfonic AcidLow cost, high reactivityNot recoverable, generates acidic waste
Heterogeneous Solid AcidZirconium/Titanium OxidesReusable, environmentally friendly, easy separationPotentially higher initial cost, may have lower activity than homogeneous catalysts

Computational Modeling for Predictive Chemistry and Virtual Screening of Derivatives

Computational chemistry offers powerful tools for predicting the physicochemical properties and potential applications of molecules like this compound and its derivatives, thereby accelerating research and development. By calculating molecular descriptors, scientists can perform virtual screening to identify derivatives with desirable characteristics for various applications.

For instance, key parameters such as the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) can be calculated to predict a molecule's membrane permeability and hydrophobicity, respectively. A related, more complex molecule, Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate, has computationally derived values that illustrate this approach. chemscene.com These predictive models are invaluable for prioritizing synthetic targets and designing new molecules with tailored properties, saving significant time and resources in the laboratory.

Table 2: Calculated Properties for a Derivative Incorporating the Target Moiety

PropertyValueSignificance
TPSA65.07 ŲPredicts membrane permeability and drug transport characteristics.
LogP4.2599Indicates hydrophobicity and partitioning behavior between aqueous and lipid phases.
H-Bond Acceptors6Influences solubility and binding interactions.
Rotatable Bonds13Relates to conformational flexibility.
Data for Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate chemscene.com

Mechanistic Insights into Enzyme-Mediated Transformations (if applicable to broader ester family)

Biocatalysis, using enzymes to mediate chemical reactions, presents a green and highly selective alternative to traditional chemical synthesis. For the broader family of benzoate esters, several enzyme classes are of significant interest. Acyltransferases of the BAHD family are known to catalyze the formation of benzenoid acyl esters by facilitating the acylation of various alcohols. frontiersin.org Similarly, methyltransferases from the SABATH family are responsible for the biosynthesis of methyl esters, including methyl benzoate, in various plant species. frontiersin.org

Enzymes such as lipase (B570770) from Pseudomonas fluorescens (PFL) have been successfully used for biocatalytic reactions, including resolving racemic mixtures. researchgate.net Research into immobilizing these enzymes on supports like cellulose (B213188) esters is a promising strategy to enhance their stability, activity, and reusability. researchgate.net Exploring the use of such enzymes for the selective synthesis or modification of this compound could enable highly specific transformations that are difficult to achieve with conventional chemical methods, such as selective hydrolysis of one ester group over the other.

Development of Advanced Analytical Techniques for Trace Analysis in Complex Mixtures

The accurate detection and quantification of benzoate esters in complex matrices is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is a premier technique for this purpose, valued for its high precision, sensitivity, and versatility. njlabs.com HPLC systems can be coupled with various detectors, such as UV or mass spectrometry, to provide sharp, well-resolved peaks for clear identification and measurement, even at low concentrations. njlabs.com

Another powerful method is Capillary Electrophoresis (CE), which offers rapid separation of benzoate derivatives and isomers. nih.gov By optimizing conditions, such as using phosphate (B84403) buffers and adding modifiers like cyclodextrins, complete separation of structurally similar compounds can be achieved in minutes. nih.gov These advanced analytical methods are essential for monitoring the synthesis of this compound, analyzing its purity, and studying its behavior in various environments.

Table 3: Advanced Analytical Techniques for Benzoate Ester Analysis

TechniquePrincipleKey Advantages
HPLC Differential partitioning between a stationary and mobile phase.High precision, sensitivity, versatility with different detectors (UV, MS). njlabs.com
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.Rapid analysis times, high resolution for isomers. nih.gov

Exploration of New Synthetic Scaffolds Incorporating the this compound Moiety

The unique structure of this compound, with its alkyl chain connecting two different ester groups on a benzene (B151609) ring, makes it an attractive building block, or moiety, for the synthesis of more complex and potentially functional molecules. Its structure can be incorporated into larger synthetic scaffolds to create novel compounds with specific chemical or biological properties.

An example of this is the synthesis of Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate. chemscene.com In this molecule, the core structure of this compound is modified at the benzylic position to include a substituted amino group. This demonstrates how the original compound can serve as a versatile platform for creating a diverse library of new chemical entities, paving the way for applications in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(5-ethoxy-5-oxopentyl)benzoate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling 4-(carbomethoxy)benzoic acid derivatives with ethoxy-oxopentyl groups. Key steps include:

  • Esterification : Use of methylating agents (e.g., SOCl₂ or DCC) to protect the benzoic acid group.
  • Alkylation : Reaction with 5-ethoxy-5-oxopentyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
EsterificationSOCl₂, MeOH, reflux85–90≥95%
AlkylationK₂CO₃, DMF, 50°C60–70≥90%

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • 1H NMR : Expect signals for the methyl ester (δ ~3.8–3.9 ppm), ethoxy group (δ ~1.3–1.4 ppm triplet for CH₃, δ ~4.1–4.2 ppm quartet for CH₂), and aromatic protons (δ ~7.8–8.1 ppm) .
  • IR : Strong C=O stretches at ~1720 cm⁻¹ (ester) and ~1700 cm⁻¹ (ketone).
  • HRMS : Exact mass calculated for C₁₅H₂₀O₅: 280.1311 (M+H⁺). Deviations >5 ppm suggest impurities or incorrect functionalization .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity in ester hydrolysis or nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states and activation energies. For hydrolysis:

  • Acidic conditions : Protonation of the carbonyl oxygen increases electrophilicity.
  • Basic conditions : OH⁻ attack at the carbonyl carbon, forming a tetrahedral intermediate.
    • Contradiction Resolution : Experimental hydrolysis rates may conflict with DFT predictions due to solvent effects (e.g., DMF stabilizes intermediates) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Crystallography : Use SHELXL for refinement. Key parameters:

  • Twinned crystals : Apply HKLF 5 format for data integration.
  • Disorder modeling : Split occupancy for flexible ethoxy chains .
    • Case Study : A derivative with a similar alkyne chain showed discrepancies in bond angles (Δ = 2–3°) between experimental (X-ray) and computational (DFT) models, resolved by refining thermal displacement parameters .

Q. How does the ethoxy-oxopentyl chain length affect biological activity in drug discovery applications?

  • Structure-Activity Relationship (SAR) :

  • Shorter chains (e.g., 3-ethoxy): Reduced lipophilicity, lower cell membrane penetration.
  • Longer chains (e.g., 5-ethoxy): Enhanced binding to hydrophobic enzyme pockets (e.g., HDAC inhibitors) .
    • Data Table :
Chain LengthIC₅₀ (HDAC Inhibition, μM)LogP
3-ethoxy12.5 ± 1.22.1
5-ethoxy4.8 ± 0.73.9

Methodological Guidance

Q. What protocols optimize regioselective substitution on the benzoate ring?

  • Electrophilic Aromatic Substitution :

  • Nitration : Use HNO₃/H₂SO₄ at 0°C to favor para-substitution (directed by the electron-withdrawing ester).
  • Halogenation : Br₂/FeBr₃ selectively substitutes the meta position due to steric hindrance from the ethoxy chain .
    • Tip : Monitor reaction progress via TLC (Rf ~0.4 in 1:3 EtOAc/hexane) to avoid over-substitution.

Q. How to troubleshoot low yields in Suzuki-Miyaura cross-coupling reactions with this compound derivatives?

  • Common Issues :

  • Pd Catalyst Poisoning : Use fresh Pd(PPh₃)₄ and degas solvents (N₂ purge).
  • Boronic Acid Impurities : Purify via recrystallization (EtOH/H₂O) .
    • Optimization : Increase reaction temperature to 80°C and extend time to 24 hours for sterically hindered substrates.

Ethical and Safety Considerations

  • Handling : Use PPE (gloves, goggles) due to potential irritancy of intermediates (e.g., benzyl isonitriles) .
  • Waste Disposal : Quench reaction residues with 10% aqueous NaHCO₃ before disposal to neutralize acidic/byproducts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.